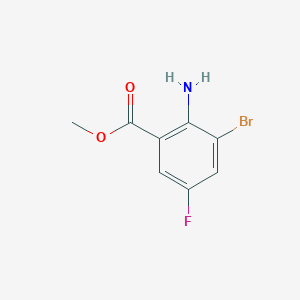

Methyl 2-amino-3-bromo-5-fluorobenzoate

Übersicht

Beschreibung

Methyl 2-amino-3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid and features a bromine, fluorine, and amino group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: Starting with methyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride.

Amination: Finally, the fluorinated compound undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-bromo-5-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or alkylamines, respectively.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-bromo-5-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the production of high-performance polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-bromo-5-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-amino-2-bromo-5-fluorobenzoate

- Methyl 5-amino-2-fluorobenzoate

- 2-amino-4-bromo-5-fluorobenzoate

Uniqueness

Methyl 2-amino-3-bromo-5-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Biologische Aktivität

Methyl 2-amino-3-bromo-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound features a benzoate structure with amino, bromo, and fluoro substituents. This configuration enhances its reactivity and biological activity. The presence of halogens (bromine and fluorine) significantly influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | ~248.05 g/mol |

| Functional Groups | Amino, Bromo, Fluoro |

The biological activity of this compound is believed to be mediated through its interactions with various biomolecules. Specifically, it may act as a ligand for specific receptors or enzymes, leading to alterations in cellular signaling pathways. The exact molecular targets remain to be fully elucidated; however, similar compounds have been shown to interact with:

- Enzymatic pathways : Inhibition or activation of enzymes involved in metabolic processes.

- Receptor binding : Modulation of receptor activity which can lead to physiological changes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Anticancer Activity : In a cell viability assay using human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer potential.

Concentration (µM) Viability (%) 10 80 25 65 50 45

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 2-amino-3-bromo-5-fluorobenzoate?

- Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm substituent positions and integration ratios. The amino group can be identified via IR spectroscopy (N-H stretching ~3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (expected: ~264.04 g/mol). For crystallographic confirmation, employ X-ray diffraction with refinement via SHELX software (e.g., SHELXL for small-molecule structures) .

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Step 1 : Start with 2-amino-5-fluorobenzoic acid.

- Step 2 : Methylate the carboxylic acid group using methanol and H2SO4 (Fischer esterification).

- Step 3 : Introduce bromine at the 3-position via electrophilic substitution (e.g., Br2/FeBr3 or NBS).

- Note : Commercial availability is limited (discontinued per ), necessitating in-house synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The bromo group acts as a leaving site for Suzuki-Miyaura coupling (Pd-catalyzed).

- Fluoro and amino groups direct reactivity: the amino group (electron-donating) may activate adjacent positions, while fluorine (electron-withdrawing) stabilizes intermediates.

- Experimental Design : Compare coupling efficiency with analogs (e.g., replacing Br with Cl or varying substituent positions) using kinetic studies (HPLC monitoring) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzoate derivatives?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing studies to identify variables (e.g., assay conditions, substituent positions).

- Step 2 : Use intelligent data analysis (IDA) to flag outliers (e.g., via clustering algorithms) and validate reliability .

- Step 3 : Replicate studies under controlled conditions, focusing on key analogs (e.g., Methyl 2-amino-5-bromo-3,6-difluorobenzoate, ) to isolate substituent effects .

Q. Key Considerations for Experimental Design

- Regioselectivity : Use DFT calculations to predict substituent directing effects.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate isomers.

- Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

Q. Advanced Data Contradiction Workflow

Identify Inconsistencies : Compare synthetic yields or bioactivity across studies (e.g., 60% vs. 85% yields for bromination).

Hypothesize Causes : Variable catalyst loading, temperature, or impurities.

Empirical Testing : Re-run reactions under standardized conditions (e.g., fixed Br2 stoichiometry).

Statistical Analysis : Apply ANOVA to determine significance of variables .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUADFGTWZCZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214703 | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-46-9 | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864293-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.